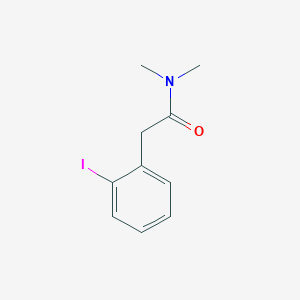

2-(2-Iodophenyl)-N,N-dimethylacetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-iodophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRJYYNQKBYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512274 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75117-26-9 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 2 Iodophenyl N,n Dimethylacetamide and Its Derivatives

Precursor Synthesis and Strategic Functionalization

The principal precursor for the target molecule is 2-iodophenylacetic acid. The synthesis of phenylacetic acid derivatives, in general, has been a subject of extensive research due to their prevalence in pharmaceuticals. Traditional methods for their synthesis often relied on metal catalysts and complex procedures. nih.gov More contemporary and scalable approaches focus on greener alternatives. One such method involves the iodide-catalyzed reduction of mandelic acids, which utilizes the in situ generation of hydroiodic acid from catalytic sodium iodide with phosphorous acid as the stoichiometric reductant. nih.govprinceton.edu This approach is noted for its tolerance of a wide range of functional groups on the aromatic ring. nih.gov

Construction of the 2-Iodophenyl Moiety

The introduction of the iodine atom at the ortho position of the phenylacetic acid backbone is a critical step. While various iodination methods exist, palladium-catalyzed C-H activation has emerged as a powerful tool for direct and regioselective halogenation of aromatic compounds. For phenylacetic acid systems, a palladium-catalyzed meta-C-H iodination has been developed using molecular iodine as the oxidant and a pyridine-based auxiliary. researchgate.net Although this directs to the meta position, modifications in directing groups or substrate design can achieve ortho-selectivity. For instance, the use of a weakly coordinating amide auxiliary has been shown to direct ortho-C-H iodination in a range of aromatic and heterocyclic systems. researchgate.net

Alternatively, 2-iodophenylacetic acid can be prepared from precursors already containing the iodo-substituent, such as 2-iodobenzyl cyanide, through hydrolysis. uwindsor.ca This precursor is commercially available from several chemical suppliers.

Amide Bond Formation and N,N-Dimethylacetylation Strategies

The final step in the synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide is the formation of the N,N-dimethylamide. This transformation is typically achieved through the coupling of 2-iodophenylacetic acid with dimethylamine (B145610). A variety of coupling reagents have been developed for efficient amide bond formation, which is a cornerstone of medicinal chemistry. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The use of EDC with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of HOBt has been reported as an effective protocol for the amidation of functionalized carboxylic acids. nih.gov

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride, followed by reaction with dimethylamine. A one-pot procedure for forming amides from carboxylic acids using thionyl chloride in N,N-dimethylacetamide (DMAC) as the solvent has been described, where DMAC can also serve as a reactant. libretexts.org A particularly relevant and environmentally benign method involves heating the carboxylic acid in N,N-dimethylacetamide in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this case, N,N-dimethylacetamide itself acts as the dimethylamine source. nih.gov

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-Iodophenylacetic acid | EDC, HOBt, DIPEA, Dimethylamine | This compound | Standard peptide coupling conditions. |

| 2-Iodophenylacetic acid | Thionyl chloride, Dimethylamine | This compound | Involves formation of a reactive acid chloride intermediate. |

| 2-Iodophenylacetic acid | 1,1'-Carbonyldiimidazole, N,N-Dimethylacetamide | This compound | DMAC serves as both solvent and dimethylamine source. nih.gov |

Palladium-Catalyzed Coupling and Cyclization Approaches

The presence of the aryl iodide moiety in this compound and its derivatives makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling and cyclization reactions, enabling the construction of more complex molecular architectures.

Heck-Type Cyclizations and Intramolecular Carbocyclization Reactions

The intramolecular Heck reaction is a powerful method for the formation of cyclic and polycyclic structures. princeton.edu Derivatives of this compound, particularly those bearing an alkenyl group on the nitrogen atom (e.g., N-allyl-2-(2-iodophenyl)acetamide), are ideal precursors for such transformations. The palladium(0) catalyst oxidatively adds to the aryl iodide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. researchgate.net These reactions are often employed in the synthesis of nitrogen-containing heterocycles. For instance, the intramolecular Heck reaction of N-alkenyl-2-(2-iodophenyl)acetamides can lead to the formation of dihydroisoquinolinone scaffolds. Studies on related systems, such as the asymmetric Heck cyclization of N-(2-iodophenyl)-2,4-hexadienamides, have been used to construct chiral 3,3-disubstituted oxindoles. nih.gov

Carboiodination Reactions and their Diastereoselectivity

While specific examples of carboiodination involving this compound are not extensively documented, the principles of these reactions can be applied to its unsaturated derivatives. Carboiodination involves the simultaneous addition of a carbon group and an iodine atom across a double or triple bond. These reactions can be catalyzed by various transition metals, including palladium. The diastereoselectivity of such reactions is a key aspect, often controlled by the choice of catalyst, ligands, and reaction conditions.

Cross-Coupling Reactions for Aryl-Carbon Bond Formation

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new aryl-carbon bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring. The choice of ligands for the palladium catalyst is crucial for achieving high yields, especially with challenging substrates. libretexts.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This methodology provides a direct route to 2-alkynylphenyl derivatives of N,N-dimethylacetamide, which are versatile intermediates for further transformations. researchgate.net Nickel-catalyzed Sonogashira-type couplings have also been developed, offering an alternative to palladium. nih.gov

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This allows for the synthesis of N-aryl derivatives where the iodine atom is replaced by a primary or secondary amine. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 2-Aryl/Vinylphenyl Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynylphenyl Derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | 2-(Dialkylamino)phenyl Derivative |

Copper-Catalyzed Transformations and Related Methodologies

Copper-catalyzed reactions represent a cornerstone in the synthesis of aryl-heteroatom bonds, offering a cost-effective and powerful alternative to other transition metals. The Ullmann and Goldberg reactions, in particular, have undergone significant advancements, enabling the formation of C-N bonds under milder conditions than historically required.

N-Arylation Strategies for Amide-Aryl Linkages

The formation of an N-aryl bond is a critical step in the synthesis of many pharmacologically relevant molecules. Copper-catalyzed methods, often referred to as Ullmann condensation or Goldberg reactions, are instrumental in coupling amides with aryl halides. cdnsciencepub.comacs.org The reaction typically involves a copper(I) catalyst, a ligand, a base, and an aryl halide. The reactivity of the aryl halide follows the order I > Br > Cl. cdnsciencepub.com

Classic Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper. acs.org However, modern protocols utilize catalytic amounts of copper, often in conjunction with ligands such as diamines or amino acids, which facilitate the reaction under milder conditions. nih.govresearchgate.net For the synthesis of a molecule like this compound, a conceptual retrosynthetic analysis would involve the coupling of 1,2-diiodobenzene (B1346971) with N,N-dimethylacetamide, although this specific direct coupling is not explicitly detailed in the literature. More commonly, N-arylation strategies are applied to form the N-aryl amide bond in analogous structures.

The mechanism of these reactions is understood to proceed through a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov The process involves the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the N-arylated amide product and regenerates the active Cu(I) catalyst. mdpi.com Kinetic studies have indicated that the activation of the aryl halide is often the rate-determining step in the catalytic cycle. nih.gov

Recent developments have focused on creating more sustainable protocols, including performing the N-arylation of amides in water using a D-glucose-assisted copper-catalyzed system, which offers a mild, efficient, and low-cost alternative. nih.govresearchgate.net

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Amides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane | Reflux | researchgate.net |

| CuBr₂ | D-glucose | NaOtBu | Water (with TPGS-750-M) | Ambient | nih.govresearchgate.net |

| CuI | 1,2-Diamine | K₃PO₄ | Dioxane | 90-110 | nih.gov |

| CuSO₄·5H₂O | None | - | Water | 60 | nih.gov |

| Cu(OTf)₂ | 1,10-phenanthroline | K₂CO₃ | DMSO | 140 |

Cycloaddition Reactions (e.g., Cu-catalyzed azide-alkyne cycloadditions with alkynyl analogues)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govorganic-chemistry.org This reaction is known for its high fidelity, broad functional group tolerance, and mild reaction conditions. nih.gov

While this compound itself is not an alkyne, its alkynyl analogues can be readily conceptualized and synthesized. For instance, an alkynyl analogue could be prepared where the iodine atom is replaced by a terminal alkyne group, yielding 2-(2-ethynylphenyl)-N,N-dimethylacetamide. This analogue would be a prime substrate for CuAAC reactions. The synthesis of such alkynyl analogues can often be achieved via Sonogashira cross-coupling reactions from the parent aryl iodide. nih.gov

The CuAAC reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097) in a stepwise manner to form the triazole ring. nih.govacs.org This process is significantly accelerated by the copper catalyst, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The reaction can be performed with various copper(I) sources, and the catalyst can be generated in situ by the reduction of copper(II) salts.

By reacting an alkynyl analogue of the target compound with various organic azides (R-N₃), a diverse library of triazole-containing derivatives can be synthesized. These derivatives are valuable for applications in medicinal chemistry and materials science, where the triazole ring can act as a stable linker or a pharmacologically active moiety.

Table 2: General Scheme for CuAAC with an Alkynyl Analogue

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-(2-ethynylphenyl)-N,N-dimethylacetamide | Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, CuSO₄/ascorbate) | 2-(2-(4-R-1H-1,2,3-triazol-1-yl)phenyl)-N,N-dimethylacetamide |

Other Transition Metal-Mediated Synthetic Routes

Beyond copper, palladium catalysis has emerged as a dominant force in C-N bond formation. The Buchwald-Hartwig amination reaction is a powerful and versatile method for the synthesis of N-aryl amides from aryl halides or pseudohalides. wikipedia.org This reaction often exhibits a broader substrate scope and greater functional group tolerance compared to some copper-catalyzed systems. syr.edu

The key to the success of the Buchwald-Hartwig amination has been the development of sophisticated phosphine ligands that facilitate the catalytic cycle. syr.edu The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of compounds analogous to this compound, the Buchwald-Hartwig reaction provides a robust alternative to the Ullmann-Goldberg reaction. The choice between palladium and copper catalysis can depend on factors such as cost, substrate-specific reactivity, and desired reaction conditions. Ligands such as BrettPhos have been shown to be particularly effective for the coupling of amides with aryl chlorides. rug.nl The combination of biocatalysis with Buchwald-Hartwig coupling has also been explored to produce chiral N-arylamines in one-pot procedures. researchgate.net

Table 3: Comparison of Major C-N Coupling Methodologies

| Feature | Copper-Catalyzed (Ullmann-Goldberg) | Palladium-Catalyzed (Buchwald-Hartwig) |

| Metal Cost | Lower | Higher |

| Ligands | Diamines, amino acids, prolinamides researchgate.netresearchgate.net | Bulky, electron-rich phosphines (e.g., BrettPhos, XPhos) rug.nl |

| Substrate Scope | Traditionally narrower, but improving | Generally broader, especially for aryl chlorides/bromides |

| Reaction Conditions | Often requires higher temperatures, but milder protocols exist nih.gov | Often proceeds at lower temperatures |

| Primary Application | N-arylation of amides, amines, heterocycles | N-arylation of a wide range of amines and amides wikipedia.org |

Mechanochemical Synthesis Applications for Analogous Compounds

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, has gained prominence as a sustainable and efficient synthetic method. nih.gov This solvent-free approach often leads to faster reaction times, higher yields, and reduced waste compared to traditional solution-based chemistry.

The synthesis of N-aryl amides, structurally analogous to the target compound, has been successfully demonstrated using mechanochemical methods. nih.govhw.ac.uk Researchers have developed robust protocols for the C-N cross-coupling of aryl iodides with O-pivaloyl hydroxamic acids in the presence of a copper mediator. hw.ac.ukresearchgate.net These reactions can be completed in as little as 20 minutes with high yields (up to 94%) and can be scaled up effectively. nih.govresearchgate.net

This solvent-free mechanochemical approach is particularly well-suited for Ullmann-type couplings involving aryl iodides. hw.ac.uk The high concentration of reagents in the solid state can accelerate the reaction, providing a green alternative to conventional methods that rely on volatile organic solvents. nih.gov The applicability of mechanochemistry has been extended to various amide syntheses, highlighting its potential for the clean and efficient production of a wide range of amide-bearing compounds. acs.orgrsc.org

Table 4: Features of Mechanochemical N-Aryl Amide Synthesis

| Feature | Description | Reference |

| Method | Ball milling | nih.gov |

| Conditions | Solvent-free or liquid-assisted grinding (LAG) | hw.ac.uk |

| Reactants | Aryl iodide, Amide precursor (e.g., O-pivaloyl hydroxamic acid) | nih.govresearchgate.net |

| Mediator | Stoichiometric copper | nih.govhw.ac.uk |

| Reaction Time | Rapid (e.g., ~20 minutes) | researchgate.net |

| Advantages | High yields, scalability, reduced solvent waste, sustainability | nih.govnih.gov |

Advanced Reactivity and Mechanistic Investigations of 2 2 Iodophenyl N,n Dimethylacetamide Systems

Mechanistic Pathways of Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of 2-(2-Iodophenyl)-N,N-dimethylacetamide systems can proceed through various mechanistic pathways, primarily dictated by the reaction conditions and reagents employed. These pathways can be broadly categorized into radical, polar, and ionic mechanisms, each leading to the formation of unique cyclic structures.

Radical cascade mechanisms in ortho-iodobenzamide systems are a powerful tool for the construction of complex cyclic molecules. researchgate.net In the case of this compound, a radical cascade can be initiated by the homolytic cleavage of the carbon-iodine bond. This is typically achieved using a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tri-n-butyltin hydride (Bu3SnH).

The generally accepted mechanism proceeds as follows:

Initiation: A radical initiator generates a tributyltin radical (Bu3Sn•) from tri-n-butyltin hydride.

Halogen Abstraction: The tributyltin radical abstracts the iodine atom from this compound to form an aryl radical.

Intramolecular Cyclization: The newly formed aryl radical can then undergo an intramolecular addition to a suitably positioned unsaturated bond within a substituent on the aromatic ring or, in some cases, could lead to cyclization involving the acetamide (B32628) side chain under specific conditions, although this is less common for a simple N,N-dimethylacetamide group. In related systems, these precursors have been shown to furnish benzomacrolactams through regioselective endo aryl radical carbocyclization. researchgate.net

Propagation/Termination: The resulting cyclized radical can then abstract a hydrogen atom from another molecule of tri-n-butyltin hydride to yield the final product and regenerate the tributyltin radical, which continues the chain reaction. The cascade can be terminated by radical-radical coupling reactions.

The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by stereochemical factors and the stability of the resulting cyclic radical intermediate.

While radical pathways are common, polar and ionic reaction pathways also play a crucial role in the cyclization of this compound derivatives, particularly in the presence of strong bases or nucleophiles. A theoretical study on the intramolecular cyclization of O-Tosyl Phytosphingosines to jaspines, although a different molecular system, provides insights into how computational methods can be used to model such intramolecular SN2 processes. researchgate.netnih.gov

For a hypothetical derivative of this compound containing a nucleophilic group, the mechanism could involve:

Deprotonation/Activation: A base could deprotonate a sufficiently acidic proton, creating a potent internal nucleophile.

Intramolecular Nucleophilic Attack: This internal nucleophile could then attack the carbon atom bearing the iodine in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions are generally more facile with electron-withdrawing groups ortho or para to the leaving group, which is not the case here.

Metal-Mediated Pathways: Alternatively, in the presence of a transition metal catalyst, a polar mechanism could be initiated by oxidative addition of the C-I bond to the metal center, followed by nucleophilic attack on the organometallic intermediate.

The feasibility of these pathways is highly dependent on the specific substrate and reaction conditions. Theoretical calculations are often employed to determine the energy barriers for each potential step and to predict the most likely reaction pathway. researchgate.netnih.gov

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, are frequently used to catalyze transformations of aryl halides like this compound. rsc.orgresearchgate.net These reactions often proceed via a well-defined catalytic cycle. A prominent example is the intramolecular Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com

The catalytic cycle for an intramolecular Heck reaction of a suitable derivative of this compound would generally involve the following steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precursor, oxidatively adds to the carbon-iodine bond of the substrate to form an arylpalladium(II) intermediate. uwindsor.cauwindsor.ca

Migratory Insertion: An alkene moiety, suitably positioned within the molecule, coordinates to the palladium center and then inserts into the palladium-carbon bond. This step is typically stereoselective, occurring in a syn manner. libretexts.org

β-Hydride Elimination: A hydrogen atom on a carbon atom beta to the palladium center is eliminated, forming a new carbon-carbon double bond and a hydridopalladium(II) complex.

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination of HI, regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. A base is typically required to neutralize the acid that is formed.

Similarly, palladium-catalyzed intramolecular amination reactions can be envisioned, leading to the formation of nitrogen-containing heterocycles. nih.govacs.orgmit.eduacs.org In these cases, after the initial oxidative addition, the amide nitrogen (or a derivative thereof) would act as the nucleophile, displacing the halide from the palladium center, followed by reductive elimination to form the C-N bond and regenerate the catalyst.

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The palladium catalyst inserts into the aryl-iodide bond. | Pd(0) → Pd(II) |

| Migratory Insertion | An intramolecular alkene inserts into the Pd-C bond. | No change |

| β-Hydride Elimination | A β-hydrogen is eliminated to form a new double bond and a hydridopalladium complex. | No change |

| Reductive Elimination | The hydridopalladium complex eliminates HI (in the presence of a base) to regenerate the catalyst. | Pd(II) → Pd(0) |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for understanding reaction mechanisms. However, these species are often short-lived and present in low concentrations, making their study challenging.

In the context of transition metal-catalyzed reactions of this compound, arylpalladium(II) complexes are key intermediates. uwindsor.ca While trapping these intermediates with external reagents can provide indirect evidence of their existence, spectroscopic methods are often used for their direct observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is a powerful tool for studying reactions involving phosphine-ligated palladium catalysts. acs.org Changes in the chemical shifts and coupling constants of the phosphorus nuclei can provide information about the coordination environment of the palladium center and can help identify species such as the initial catalyst, the oxidative addition product, and other intermediates in the catalytic cycle. uwindsor.ca

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the gas phase.

In many palladium-catalyzed aminations, the resting state of the catalyst—the most stable species in the catalytic cycle—has been identified as a Pd(0) complex or an arylpalladium halide complex. uwindsor.ca Identifying the resting state is critical as it often precedes the turnover-limiting step of the reaction.

Nitrenes are highly reactive nitrogen-containing intermediates that can undergo a variety of transformations, including C-H insertion and aziridination of alkenes. nih.govresearchgate.net While this compound itself is not a nitrene precursor, it could be chemically modified to incorporate a group that can generate a nitrene upon activation (e.g., an azide (B81097) or a derivative of hydroxylamine). rsc.orgresearchgate.net

Should an intramolecular nitrene be generated from a derivative of this compound, several reaction pathways could be envisaged:

Intramolecular C-H Amination: The nitrene could insert into a C-H bond on the aromatic ring or on the N,N-dimethyl groups, leading to the formation of a new heterocyclic ring. researchgate.net

Rearrangement Reactions: Nitrenes are also known to undergo rearrangements, which could lead to the formation of unexpected products.

Influence of Substrate Structure and Electronic Effects on Reactivity

In a typical palladium-catalyzed reaction, the electronic nature of other substituents on the phenyl ring would play a more dominant role. Electron-donating groups (EDGs) would be expected to increase the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. Conversely, electron-withdrawing groups (EWGs) would likely decrease the rate of this step.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Relative Rate of Oxidative Addition in Palladium-Catalyzed Reactions of this compound Derivatives

| Substituent (R) Position | Electronic Effect | Predicted Relative Rate of Oxidative Addition |

| 4-Methoxy | Electron-Donating | Faster |

| 4-Methyl | Electron-Donating | Faster |

| Unsubstituted | Neutral | Baseline |

| 4-Chloro | Electron-Withdrawing | Slower |

| 4-Nitro | Strongly Electron-Withdrawing | Significantly Slower |

Note: This table is predictive and based on established principles of physical organic chemistry. Actual reaction rates can be influenced by a variety of other factors.

Stereochemical Control and Regioselectivity in Transformations

The stereochemical and regioselective outcomes of reactions involving this compound are of critical importance, particularly in the synthesis of complex molecular architectures.

Regioselectivity: In reactions such as the Heck coupling, where the aryl group is coupled with an alkene, the regioselectivity of the alkene insertion into the aryl-palladium bond is a key consideration. For unsymmetrical alkenes, two possible regioisomers can be formed. The regioselectivity is governed by a combination of steric and electronic factors. Generally, the palladium-aryl group will add to the less sterically hindered carbon of the double bond. Electronic effects of substituents on the alkene also play a crucial role.

Stereochemical Control: In cases where new stereocenters are formed, controlling the stereochemistry is paramount. For instance, in an intramolecular Heck reaction, where the acetamide side chain might contain an appropriately positioned alkene, the cyclization could lead to the formation of new chiral centers. The stereochemical outcome of such reactions is often influenced by the geometry of the transition state. The use of chiral phosphine (B1218219) ligands on the palladium catalyst is a common strategy to induce enantioselectivity. The specific ligand used can create a chiral environment around the metal center, favoring the formation of one enantiomer over the other.

For example, in a hypothetical intramolecular cyclization, the stereochemistry of the newly formed ring would depend on the facial selectivity of the alkene insertion and the subsequent syn-beta-hydride elimination.

Table 2: Potential Products and Controlling Factors in a Hypothetical Intramolecular Heck Reaction of a this compound Derivative

| Substrate Feature | Potential Outcome | Key Controlling Factors |

| Unsaturation in the N,N-dimethylacetamide side chain | Formation of a heterocyclic ring system | Ring size preference (e.g., 5-exo-trig vs. 6-endo-trig), catalyst, and ligands |

| Prochiral center in the side chain | Diastereoselective cyclization | Steric hindrance, coordinating groups |

| Use of chiral ligands (e.g., BINAP) | Enantioselective cyclization | Specific chiral ligand, reaction temperature, solvent |

Note: This table illustrates potential scenarios and the factors that would be investigated to achieve desired stereochemical and regiochemical control.

Further detailed mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the complex reactivity of this compound and its derivatives. Such studies would provide a more quantitative understanding of the electronic and steric effects on reaction rates and selectivities, paving the way for the rational design of synthetic routes to novel and complex molecules.

Applications of 2 2 Iodophenyl N,n Dimethylacetamide in Complex Organic Synthesis

As a Key Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

One of the notable applications of 2-(2-Iodophenyl)-N,N-dimethylacetamide is its role as a crucial intermediate in the synthesis of derivatives of well-known pharmaceuticals. A prominent example is its use in the preparation of 3'-Hydroxy-4'-methoxydiclofenac, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. impurity.com Diclofenac, a phenylacetic acid derivative, functions by inhibiting the cyclo-oxygenase pathway, thereby reducing the production of inflammatory mediators. impurity.com The synthesis of its hydroxylated and methoxylated derivative highlights the utility of this compound in accessing modified versions of established drugs, a common strategy in drug discovery for improving efficacy, altering pharmacokinetic properties, or exploring structure-activity relationships.

Construction of Diverse Heterocyclic Scaffolds

The presence of the reactive carbon-iodine bond and the amide functionality makes this compound an excellent precursor for the synthesis of various heterocyclic systems, many of which form the core of biologically active compounds.

Synthesis of Indoline (B122111) and Oxindole (B195798) Derivatives

While direct synthesis of indoline and oxindole derivatives from this compound is not extensively documented in dedicated studies of this specific molecule, its structural motifs are highly amenable to established synthetic strategies. Palladium-catalyzed intramolecular cyclization reactions are a powerful tool for the formation of such heterocyclic systems. For instance, palladium-catalyzed intramolecular Heck cyclization of related N-vinyl and N-allyl-2-haloanilines is a known method for indole (B1671886) synthesis. It is plausible that derivatives of this compound, appropriately modified at the acetamide (B32628) nitrogen, could undergo similar palladium-catalyzed intramolecular reactions to yield indoline or oxindole structures. Furthermore, the development of C-H activation methodologies has provided new avenues for oxindole synthesis, which could potentially be applied to substrates derived from this compound.

Formation of Phenanthridinones and Related Polycycles

The synthesis of phenanthridinones, a class of compounds known for their biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP), represents a significant application of ortho-iodinated amide precursors like this compound. mdpi.com Palladium-catalyzed intramolecular C-H arylation of o-halobenzamides is a well-established method for constructing the phenanthridinone core. mdpi.com In many of these transformations, N,N-dimethylacetamide (DMA) is employed as the solvent, highlighting its compatibility with the reaction conditions. mdpi.com

A plausible and commonly employed synthetic route would involve a palladium-catalyzed intramolecular cyclization of this compound or its derivatives. This process would entail the formation of a new carbon-carbon bond between the iodinated phenyl ring and an adjacent aryl group, leading to the fused tricyclic phenanthridinone skeleton. The reaction conditions for such transformations typically involve a palladium catalyst, a suitable ligand, and a base.

| Catalyst System | Base | Solvent | Application |

| Palladium(II) Acetate | Potassium Carbonate | N,N-Dimethylacetamide | Synthesis of Phenanthridinones |

| Palladium Nanoparticles | Potassium Carbonate | Water/DMA | C-H Activation for Phenanthridinone Synthesis |

This table presents common conditions for palladium-catalyzed phenanthridinone synthesis, applicable to precursors like this compound.

Access to Triazolyl- and Quinoxalinone Derivatives

The application of this compound in the synthesis of triazolyl and quinoxalinone derivatives is an area of potential exploration. The synthesis of triazole derivatives often involves "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. To utilize this compound for this purpose, it would first need to be functionalized with either an azide (B81097) or an alkyne group.

For quinoxalinone synthesis, a potential pathway could involve a multi-step sequence starting with the introduction of an amino group ortho to the iodine, followed by condensation with a suitable dicarbonyl compound or its equivalent. The inherent reactivity of the aryl iodide could also be leveraged in palladium- or copper-catalyzed cross-coupling reactions to build up the necessary precursors for quinoxalinone formation.

Development of C6-Alkyl-N7-Substituted Purines

The synthesis of substituted purines is of significant interest due to their prevalence in biologically important molecules. While direct application of this compound for purine (B94841) synthesis is not a common strategy, its structural elements could be incorporated into purine scaffolds through multi-step synthetic sequences. For instance, the 2-iodophenyl group could be attached to a pre-formed purine ring via a suitable cross-coupling reaction. Subsequent modifications of the acetamide moiety could then be performed.

Contribution to the Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound extends to the total synthesis of complex natural products and other bioactive molecules. impurity.com Its role as a versatile building block allows for the introduction of the ortho-substituted N,N-dimethylacetamide phenyl group, which may be a key structural motif in the target molecule or a precursor that can be further elaborated. The palladium-catalyzed reactions discussed for the synthesis of heterocyclic scaffolds are frequently employed in the key steps of total synthesis, underscoring the potential of this compound in constructing complex molecular frameworks from simpler, commercially available starting materials. The ability to form intricate ring systems in a controlled manner is a cornerstone of modern synthetic organic chemistry, and this compound provides a valuable tool in this endeavor.

Facilitation of Novel Organic Transformations and Functional Group Interconversions

The strategic placement of an iodine atom ortho to an N,N-dimethylacetamide group makes this compound a highly valuable precursor for sophisticated organic syntheses. Its structure is tailor-made for intramolecular reactions, enabling the construction of complex heterocyclic systems that would otherwise require multi-step synthetic sequences. The primary transformation facilitated by this compound is the intramolecular cyclization to form substituted oxindoles, a core structural motif in many biologically active compounds and natural products.

This conversion is most notably achieved through palladium-catalyzed intramolecular C-C bond formation, a testament to the power of transition-metal catalysis in modern organic chemistry. The reaction essentially transforms the acyclic, flexible precursor into a rigid, bicyclic lactam, representing a significant functional group interconversion.

Palladium-Catalyzed Intramolecular Cyclization

The most prominent application of this compound in facilitating novel transformations is its use as a substrate in palladium-catalyzed intramolecular Heck-type reactions to synthesize N-methyl-3-methyl-indolin-2-one. This reaction provides an efficient route to the oxindole core.

The generally accepted mechanism for this transformation proceeds through several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) species into the carbon-iodine bond of this compound. This step is favorable due to the reactivity of the aryl iodide bond and forms a palladium(II) intermediate.

Intramolecular C-H Activation/Insertion: In the presence of a suitable base, one of the methyl groups on the amide nitrogen is deprotonated to form an enolate or related nucleophile. This nucleophile then attacks the palladium center in an intramolecular fashion. Alternatively, a direct C-H activation of the methyl group can occur. This key step forms a new carbon-carbon bond and creates a five-membered palladacycle.

Reductive Elimination: The cycle concludes with the reductive elimination of the desired oxindole product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This intramolecular cyclization showcases the conversion of a simple aryl iodide and an amide into a more complex heterocyclic structure. The reaction is highly valuable as it constructs a quaternary carbon center in some cases, a challenging task in organic synthesis.

Research Findings in Intramolecular Cyclization

Detailed studies on analogous systems have demonstrated the viability of this transformation under various catalytic conditions. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. While specific studies focusing exclusively on this compound are specialized, the reactivity is well-established for this class of ortho-haloamide compounds. Below is a table summarizing typical conditions employed for such intramolecular Heck-type cyclizations.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | N-methyl-3-methyl-indolin-2-one |

| Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | Toluene | 110 | N-methyl-3-methyl-indolin-2-one |

| PdCl₂(PPh₃)₂ | None | Ag₂CO₃ | DMA | 120 | N-methyl-3-methyl-indolin-2-one |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane | 100 | N-methyl-3-methyl-indolin-2-one |

This transformation highlights the utility of this compound as a powerful building block. It facilitates a novel organic transformation (intramolecular C-C bond formation) and a significant functional group interconversion (aryl iodide to a bicyclic lactam), enabling efficient access to valuable chemical scaffolds.

Sophisticated Spectroscopic and Structural Characterization Techniques for 2 2 Iodophenyl N,n Dimethylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(2-Iodophenyl)-N,N-dimethylacetamide" in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of "this compound" provides crucial information about the electronic environment of the hydrogen atoms. The aromatic protons of the iodophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their chemical shifts and coupling patterns influenced by the presence of the iodine atom and the acetamide (B32628) side chain. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring would likely resonate as a singlet, while the two N-methyl (-N(CH₃)₂) groups may show distinct singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. For comparison, in the parent molecule N,N-dimethylacetamide, the N-methyl protons appear at approximately 2.98 ppm, and the acetyl methyl protons are observed around 2.08 ppm. chemicalbook.com

The ¹³C NMR spectrum offers complementary information regarding the carbon framework. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 170-175 ppm. The carbons of the iodophenyl ring will exhibit signals in the aromatic region (typically 120-145 ppm), with the carbon atom directly bonded to the iodine showing a significantly lower chemical shift due to the heavy atom effect. The methylene carbon and the two N-methyl carbons will appear in the upfield region of the spectrum. In N,N-dimethylacetamide, the carbonyl carbon resonates at approximately 170 ppm, while the N-methyl carbons are found at around 38 and 35 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 125 - 140 |

| C-I | - | ~95 |

| CH₂ | ~3.8 | ~45 |

| C=O | - | ~171 |

| N-CH₃ | ~2.9, ~3.0 | ~35, ~38 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals, especially in the complex aromatic region, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For "this compound," COSY would be instrumental in establishing the connectivity between the adjacent protons on the iodophenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of the carbon signals for the methylene group and each of the aromatic CH groups by correlating them to their attached protons.

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. For the synthesis of "this compound," which could be prepared, for example, by the amidation of 2-iodophenylacetic acid, in situ NMR could be used to follow the disappearance of the starting material's signals and the appearance of the product's signals. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, and can provide valuable insights into the reaction mechanism and kinetics.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of "this compound" and for studying its fragmentation behavior. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

The fragmentation pattern in the mass spectrum provides structural information. For "this compound," characteristic fragmentation pathways would be expected. Alpha-cleavage adjacent to the carbonyl group could lead to the formation of an N,N-dimethylaminoketene radical cation. Cleavage of the bond between the methylene group and the aromatic ring could generate a tropylium-like ion or a benzyl (B1604629) cation, with the subsequent loss of iodine. The presence of iodine would also give rise to a characteristic isotopic pattern. The fragmentation of the parent compound, N,N-dimethylacetamide, is well-documented and often shows a base peak corresponding to the cleavage of a methyl group from the molecular ion. nist.gov However, the presence of the bulky and labile iodophenyl group would likely lead to a more complex fragmentation pattern for the title compound.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 289 | [C₁₀H₁₂INO]⁺ | Molecular Ion |

| 217 | [C₈H₈O]⁺ | Loss of N(CH₃)₂ and I |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of I |

| 127 | [I]⁺ | Iodine cation |

| 72 | [C₄H₁₀N]⁺ | N,N-dimethylaminomethyl cation |

Note: These are predicted fragments and their relative intensities would depend on the ionization technique and energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "this compound" and can offer insights into its conformational properties.

The IR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide group would also be observable. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹. The presence of the iodine substituent on the aromatic ring will influence the out-of-plane C-H bending vibrations, which can be useful for confirming the substitution pattern. Studies on other substituted phenylacetamides have shown that the carbonyl and N-H (if present) stretching frequencies can be influenced by the nature and position of the substituents on the phenyl ring. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted phenyl group. The C-I stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Table 3: Expected Key Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Amide C=O Stretch | 1630 - 1680 | IR (strong), Raman (moderate) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (strong) |

| C-N Stretch | 1200 - 1350 | IR, Raman |

| C-I Stretch | 500 - 600 | Raman (moderate) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture (on related crystalline compounds)

In this related structure, the molecule adopts a specific conformation defined by the torsional angles of the acetamide backbone and the dihedral angles between the central amide unit and the two aromatic rings. The molecules are linked in the crystal lattice by a combination of N-H···O and C-H···O hydrogen bonds, forming chains. These chains are further interconnected through C-I···π(arene) interactions, creating deeply puckered twofold interwoven sheets. nih.gov It is plausible that "this compound," lacking the N-H donor for classical hydrogen bonding, would exhibit a different packing arrangement, likely dominated by C-H···O interactions and potentially halogen bonding involving the iodine atom. The N,N-dimethyl groups would also influence the steric packing in the crystal lattice.

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., HPLC, UPLC, GPC)

The isolation and determination of purity for pharmaceutical intermediates and active compounds such as this compound are critically dependent on highly efficient separation techniques. Among these, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in synthetic chemistry and quality control. While specific, detailed research findings on the chromatographic separation of this compound are not extensively documented in publicly available literature, the principles for developing effective methods can be extrapolated from standard practices for analogous aromatic compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic molecules. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most conventional and effective approach for both isolation and purity assessment. In this modality, a non-polar stationary phase, typically a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase.

A hypothetical HPLC method for the purity assessment of this compound could be developed as outlined in the following table:

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution allows for the separation of impurities with a wide range of polarities. |

| Detector | UV-Vis at 254 nm | The aromatic ring of the compound is expected to have strong UV absorbance at this wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. A UPLC method for this compound would follow similar principles to an HPLC method but with optimized parameters to leverage the benefits of the technology. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening in process development and quality control.

For the preparative isolation of this compound, the analytical HPLC method would be scaled up. This involves using a larger column diameter and a higher flow rate to accommodate larger sample loads. The goal of preparative chromatography is to purify the compound of interest from reaction byproducts and starting materials.

While Gel Permeation Chromatography (GPC) is a powerful technique for separating molecules based on their size in solution, it is generally less applicable to the purification and analysis of small molecules like this compound, where separation is more effectively achieved based on polarity differences.

Computational and Theoretical Chemistry Studies of 2 2 Iodophenyl N,n Dimethylacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and reactivity indices.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(2-Iodophenyl)-N,N-dimethylacetamide, this process is crucial for identifying its preferred shape (conformation).

The molecule possesses several rotatable bonds, notably the C-C bond connecting the phenyl ring to the acetamide (B32628) group and the C-N bond of the amide. Rotation around these bonds gives rise to different conformers. DFT calculations can be used to explore the conformational landscape by systematically rotating these bonds and calculating the energy of each resulting structure. The results would reveal the global minimum energy conformation as well as other low-energy local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (I-C-C-C=O) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 2.5 |

| B | 60° (syn-clinal) | 0.8 |

| C | 120° (anti-clinal) | 0.0 |

| D | 180° (anti-periplanar) | 1.2 |

Note: This table is illustrative, showing the type of data obtained from a conformational analysis. Actual values would require specific DFT calculations.

DFT is instrumental in studying chemical reactions by locating the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

For this compound, a relevant reaction to study would be a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, which would occur at the carbon-iodine bond. DFT calculations could be used to model the reaction mechanism, including the oxidative addition of the C-I bond to a palladium(0) catalyst. By localizing the transition state for this step, chemists can calculate the activation barrier and understand how factors like the choice of ligand on the palladium catalyst might influence the reaction's feasibility and speed.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. This analysis would likely show that the HOMO has significant electron density on the iodine atom and the phenyl ring, while the LUMO is distributed over the C-I antibonding region and the carbonyl group, indicating these sites as the primary centers for nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Indicates nucleophilic character, potential site for oxidation. |

| LUMO | -0.8 | Indicates electrophilic character, potential site for reduction. |

| HOMO-LUMO Gap | 5.4 | Suggests moderate chemical stability. |

Note: The values in this table are representative examples of what FMO analysis yields.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) to mimic solution-phase conditions. The simulation would reveal the conformational dynamics, such as the rates of rotation around single bonds and the flexibility of the molecule. researchgate.net Furthermore, MD simulations provide detailed information about intermolecular interactions, such as hydrogen bonding between the amide oxygen and solvent molecules, and non-covalent interactions between the iodophenyl group and other molecules. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field, the chemical shift can be determined. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts. Such calculations are particularly useful for assigning peaks in complex spectra and for studying how the chemical shifts change with conformation. For instance, the two N-methyl groups are expected to be inequivalent due to the restricted rotation around the C-N amide bond, a feature that can be studied computationally. montana.eduresearchgate.net

IR Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this molecule, key vibrations would include the C=O stretch of the amide group, C-N stretches, C-H bends, and vibrations associated with the iodophenyl ring. ias.ac.in Comparing the computed spectrum to the experimental one can confirm the molecular structure and the assignment of vibrational bands. nist.govresearchgate.net

Table 3: Computationally Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C=O Stretch (Amide I) | 1660 | 1630-1680 |

| C-N Stretch | 1445 | 1440-1500 |

| Aromatic C=C Stretch | 1590 | 1585-1610 |

| C-I Stretch | 650 | 600-700 |

| N-CH₃ Rock | 1180 | 1180-1190 |

Note: Predicted frequencies are often systematically scaled to better match experimental values. Experimental ranges are based on related compounds like N,N-dimethylacetamide. ias.ac.inresearchgate.net

Quantum Chemical Characterization of Reaction Intermediates

Quantum chemical methods like DFT are invaluable for characterizing reaction intermediates, which are often short-lived and difficult to isolate experimentally. In reactions involving this compound, such as organometallic cross-coupling reactions, numerous intermediates are formed.

For example, in a palladium-catalyzed reaction, an intermediate would be the species formed after the oxidative addition of the C-I bond to the palladium center. DFT calculations can be used to determine the geometry, energy, and electronic structure of this organopalladium intermediate. This information helps to elucidate the reaction mechanism step-by-step, explaining the observed product distribution and stereochemistry. It can also be used to understand potential side reactions, such as the formation of impurities. rsc.org

Emerging Research Directions and Future Perspectives in 2 2 Iodophenyl N,n Dimethylacetamide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of amides, including 2-(2-Iodophenyl)-N,N-dimethylacetamide, has traditionally relied on methods that are often inefficient and generate significant chemical waste. nih.govsemanticscholar.org Conventional approaches frequently involve converting the parent carboxylic acid, 2-iodophenylacetic acid, into a more reactive derivative like an acyl chloride, which then reacts with dimethylamine (B145610). semanticscholar.orgresearchgate.net This process often requires hazardous reagents such as thionyl chloride and produces stoichiometric amounts of waste. semanticscholar.org

Modern research is shifting towards "green chemistry" principles, aiming to improve atom economy and reduce environmental impact. nih.govconsensus.app Key areas of development include:

Catalytic Direct Amidation: This approach seeks to form the amide bond directly from the carboxylic acid and amine, with water as the only byproduct. catalyticamidation.info Various catalysts, including those based on boric acid, have shown promise in facilitating this transformation under milder conditions. semanticscholar.orgcatalyticamidation.info

Solvent-Free and Bio-based Solvents: Efforts are being made to replace traditional, often toxic, organic solvents with more sustainable alternatives. semanticscholar.orgnih.gov Solvent-free reaction conditions are being explored, sometimes utilizing mechanochemistry to drive the reaction. digitellinc.comrsc.org Additionally, bio-derived solvents like Cyrene™ are being investigated as greener substitutes for polar aprotic solvents commonly used in amide synthesis. researchgate.net

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally friendly route to amide bond formation. nih.gov These enzymatic methods can operate under mild conditions and reduce the formation of byproducts. nih.gov

Table 1: Comparison of Synthetic Routes for Amide Formation

| Feature | Traditional Acyl Chloride Method | Catalytic Direct Amidation |

|---|---|---|

| Starting Materials | 2-Iodophenylacetic acid, Thionyl Chloride, Dimethylamine | 2-Iodophenylacetic acid, Dimethylamine |

| Reagents | Stoichiometric, often hazardous (e.g., SOCl₂) | Catalytic (e.g., Boric acid) |

| Byproducts | HCl, SO₂, Stoichiometric salts | Water |

| Environmental Impact | High waste, use of toxic reagents | Low waste, follows green chemistry principles |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The formation of the C-N amide bond is a cornerstone of organic synthesis, and significant research is dedicated to developing new catalytic systems that offer higher yields, selectivity, and broader substrate scope. numberanalytics.comnih.gov For a molecule like this compound, this involves the efficient coupling of 2-iodophenylacetic acid or its derivatives with dimethylamine.

Transition metal catalysis, particularly using palladium, copper, and nickel, has been instrumental in advancing C-N bond formation reactions. numberanalytics.comkaust.edu.sa The development of specialized ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), has enabled the coupling of a wide range of substrates under milder conditions. numberanalytics.comnih.govmit.edu These catalysts facilitate key reaction steps like oxidative addition and reductive elimination, which are crucial for forming the new amide bond. numberanalytics.com

Beyond transition metals, organocatalysis has emerged as a powerful, metal-free alternative. numberanalytics.com Small organic molecules can catalyze amide bond formation, offering advantages such as lower toxicity and cost. numberanalytics.com For instance, recent studies have demonstrated that dual hydrogen bond donors can significantly accelerate amidation reactions by activating both the carboxylic acid and the amine. ipe.ac.cn

Table 2: Overview of Catalytic Systems for C-N Bond Formation

| Catalyst Type | Metal Center/Core | Key Advantages | Relevant Reaction |

|---|---|---|---|

| Transition Metal | Palladium (Pd), Copper (Cu) | High efficiency, broad scope for aryl substrates. nih.govkaust.edu.sa | Buchwald-Hartwig Amination |

| Organocatalyst | Boron-based (e.g., Boric Acid) | Metal-free, low toxicity, environmentally benign. semanticscholar.orgcatalyticamidation.info | Direct Amidation |

| Biocatalyst | Lipases (e.g., CALB) | High selectivity, mild conditions, green process. nih.gov | Enzymatic Amidation |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is gradually shifting from traditional batch processing to continuous flow manufacturing. nih.govbohrium.com Flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. rsc.orgnih.gov The synthesis of this compound and other pharmaceutical intermediates is well-suited for this technology. innovationnewsnetwork.comnus.edu.sg

In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.gov This can lead to higher yields and purity compared to batch reactions. rsc.org Several methodologies for amide bond formation have been successfully adapted to continuous-flow systems, some even operating under solvent-free conditions, which further enhances their sustainability. digitellinc.comrsc.orgrsc.org

Furthermore, the integration of flow chemistry with automated platforms is revolutionizing drug discovery and development. bohrium.comresearchgate.netnih.gov Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nus.edu.sgresearchgate.net This enables the rapid generation of compound libraries for screening and accelerates the optimization of lead compounds. innovationnewsnetwork.comnih.gov Platforms combining solid-phase synthesis with flow chemistry (SPS-flow) have been developed to automate the production of complex molecules. innovationnewsnetwork.comnus.edu.sg

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Scalability | Often challenging | Generally straightforward |

| Heat & Mass Transfer | Can be limited | Highly efficient |

| Safety | Handling of large quantities of hazardous materials can be risky | Smaller reactor volumes improve safety |

| Process Control | Less precise | Precise control over reaction parameters |

| Reproducibility | Can vary between batches | High |

Investigations into Photoredox and Electrochemistry-Driven Transformations

Photoredox catalysis and electrochemistry represent cutting-edge frontiers in organic synthesis, offering novel and sustainable ways to drive chemical reactions using light or electricity. springernature.comrsc.orgpurdue.edu The aryl iodide moiety in this compound makes it an excellent candidate for such transformations.

Photoredox Catalysis: Visible light, in combination with a photosensitizer, can induce the formation of radical species from aryl iodides. rsc.orgnih.gov This allows for a wide range of cross-coupling reactions under very mild, often room-temperature, conditions. nih.gov This transition-metal-free approach can be used to form new carbon-carbon or carbon-heteroatom bonds at the ortho position of the phenyl ring, providing access to a diverse array of complex molecules. nih.govacs.org For example, photo-induced protocols have been developed for the coupling of aryl iodides with alkenes and disulfides. nih.govacs.org

Electrochemistry: Electrochemical synthesis uses an electric current to drive oxidation or reduction reactions, replacing conventional chemical reagents with electrons. purdue.edu This "green" technique can be applied to the synthesis of amides and their derivatives. rsc.orgresearchgate.netrsc.org For instance, the electrochemical oxidation of related aromatic amines in the presence of nucleophiles has been used to synthesize sulfonamide derivatives. researchgate.net The inherent control and sustainability of electrosynthesis make it an attractive area for future research involving this compound.

Table 4: Emerging Synthetic Methods for Aryl Iodides

| Method | Energy Source | Key Features | Potential Application for this compound |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | Metal-free, mild conditions, radical-based reactions. rsc.orgnih.gov | C-C and C-heteroatom bond formation at the iodinated position. |

| Electrosynthesis | Electricity | Reagent-free redox reactions, sustainable. purdue.edu | Synthesis of the amide or subsequent functionalization. |

Design and Synthesis of Advanced Materials Precursors

The structure of this compound makes it a valuable building block, or precursor, for the synthesis of advanced materials. The reactive C-I bond can be readily functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of other molecular fragments. This capability is crucial for creating larger, more complex structures with specific functions.

Potential applications as a materials precursor include:

Polymer Synthesis: It can be used as a monomer or a functionalizing agent in the creation of specialty polymers with tailored electronic or optical properties.

Ligands for Metal-Organic Frameworks (MOFs): After modification, the molecule could serve as a ligand for constructing MOFs, which are porous materials with applications in gas storage, separation, and catalysis.

Organic Electronics: Derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of conjugated organic molecules are paramount.

The ability to precisely modify the molecule's structure through its reactive handles allows for the fine-tuning of properties required for these advanced applications.

Mechanistic Studies of Iodophenyl-Amide Interactions with Oxidizing Agents

The iodine atom in this compound can exist in higher oxidation states, forming hypervalent iodine compounds. wikipedia.orgprinceton.edu These species, such as λ³-iodanes and λ⁵-iodanes, are powerful oxidizing agents and are highly valuable in organic synthesis. wikipedia.orgscripps.edu They are known to be less toxic than many heavy metal oxidants. princeton.edu

The oxidation of iodoarenes can be achieved using various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), sodium perborate, or even sodium hypochlorite. organic-chemistry.org This converts the iodine(I) atom into an iodine(III) species, such as a (diacetoxyiodo)arene. organic-chemistry.org

Research in this area focuses on:

Understanding the Oxidation Mechanism: Investigating the precise steps involved in the oxidation of the iodine center in the presence of the N,N-dimethylacetamide group. The electronic influence of the amide moiety on the reactivity of the iodine atom is a key area of study.

Reactivity of Resulting Hypervalent Iodine Species: Exploring the synthetic utility of the hypervalent iodine compounds derived from this compound. These reagents can mediate a wide range of transformations, including hydroxylations, amininations, and carbon-carbon bond-forming reactions. scripps.edu

Oxidative Degradation: Studies have also looked into the oxidation of the N,N-dimethylacetamide solvent itself, which can be a source of impurities in chemical reactions. rsc.orgrsc.orgnjit.eduresearchgate.net Understanding these degradation pathways is crucial for process development and impurity control in pharmaceutical manufacturing. rsc.org

Table 5: Common Oxidizing Agents for Iodoarenes

| Oxidizing Agent | Resulting Hypervalent Iodine Species | Typical Conditions |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | [(Diacetoxy)iodo]arene | Acetic Acid |

| Sodium Perborate | [(Diacetoxy)iodo]arene | Acetic Acid |

| Oxone | [Bis(trifluoroacetoxy)iodo]arene | Trifluoroacetic Acid |

常见问题

Q. How can this compound be integrated into polymer matrices for functional material development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。